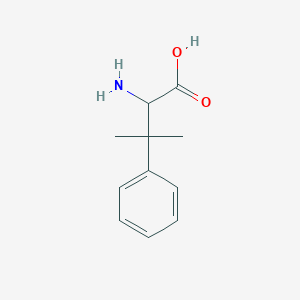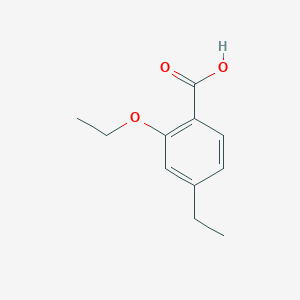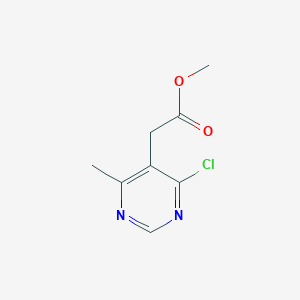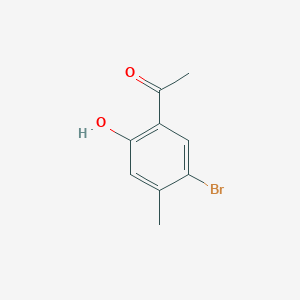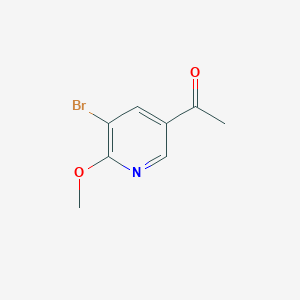![molecular formula C13H16FN B7969030 6-Fluoro-2,3-dihydrospiro[1H-indene-1,4'-piperidine]](/img/structure/B7969030.png)
6-Fluoro-2,3-dihydrospiro[1H-indene-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorospiro[1,2-dihydroindene-3,4’-piperidine]: is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorospiro[1,2-dihydroindene-3,4’-piperidine] typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene and piperidine derivatives.
Spiro Formation: The spiro linkage is formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods: Industrial production of 5-Fluorospiro[1,2-dihydroindene-3,4’-piperidine] involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: 5-Fluorospiro[1,2-dihydroindene-3,4’-piperidine] is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: In the industrial sector, 5-Fluorospiro[1,2-dihydroindene-3,4’-piperidine] is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluorospiro[1,2-dihydroindene-3,4’-piperidine] involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 5-Fluorospiro[1,2-dihydroindole-3,4’-piperidine]
- 1’-Benzyl-5-fluorospiro[1,2-dihydroindole-3,4’-piperidine]
Comparison: Compared to similar compounds, 5-Fluorospiro[1,2-dihydroindene-3,4’-piperidine] exhibits unique properties due to its specific spiro linkage and the presence of the fluorine atom
Properties
IUPAC Name |
5-fluorospiro[1,2-dihydroindene-3,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c14-11-2-1-10-3-4-13(12(10)9-11)5-7-15-8-6-13/h1-2,9,15H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDKJAYSRSMUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C3=C1C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7968955.png)


![2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7968978.png)
